molecular formula C8H8ClN3O4 B6635792 3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid

3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid

Cat. No. B6635792
M. Wt: 245.62 g/mol
InChI Key: PEYGEUHVJJETIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative that has been found to exhibit a range of biological activities, making it a promising candidate for drug development and other research applications. In

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid varies depending on its application. In medicine, it has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes.
In agriculture, 3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid acts as a selective herbicide or insecticide by inhibiting specific enzymes or metabolic pathways in target organisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid vary depending on its application. In medicine, it has been found to induce apoptosis and inhibit cell cycle progression in cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects.
In agriculture, 3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid can cause damage to the cell walls and membranes of target organisms, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid in lab experiments include its high potency and selectivity, making it a useful tool for studying specific biological processes. It is also relatively easy to synthesize and purify.
The limitations of using 3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid in lab experiments include its potential toxicity and the need for careful handling and disposal. It may also have limited solubility in certain solvents, making it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid. In medicine, it could be further developed as a potential treatment for cancer and other diseases. It could also be investigated as a potential treatment for neurological disorders such as Alzheimer's disease.
In agriculture, further research could be conducted to optimize the use of 3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid as a herbicide or insecticide. This could involve developing new formulations or delivery methods to improve its efficacy and reduce its environmental impact.
In materials science, 3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid could be further explored as a building block for the synthesis of new materials with unique properties. This could involve developing new synthetic routes or modifying its chemical structure to achieve specific properties.

Synthesis Methods

The synthesis of 3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid involves the reaction of 3-chloro-5-nitropyridine-2-amine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been found to exhibit anticancer, antibacterial, and antifungal properties. It has also been investigated as a potential treatment for Alzheimer's disease and other neurological disorders.
In agriculture, 3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid has been shown to have herbicidal and insecticidal properties. It has been used to control weeds and pests in crops such as rice, wheat, and corn.
In materials science, 3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid has been used as a building block for the synthesis of various polymers and materials with unique properties such as high thermal stability and conductivity.

properties

IUPAC Name

3-[(3-chloro-5-nitropyridin-2-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O4/c9-6-3-5(12(15)16)4-11-8(6)10-2-1-7(13)14/h3-4H,1-2H2,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYGEUHVJJETIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid

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